4-(4-tert-butylbenzenesulfonyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
4-(4-tert-butylbenzenesulfonyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that features a triazole ring substituted with tert-butylbenzenesulfonyl and methylphenyl groups
Preparation Methods
The synthesis of 4-(4-tert-butylbenzenesulfonyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the tert-Butylbenzenesulfonyl Group: This step involves the sulfonylation of the triazole ring using tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methylphenyl Group: This can be done through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate catalysts and conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
4-(4-tert-butylbenzenesulfonyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-tert-butylbenzenesulfonyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it suitable for use in the development of advanced materials, such as polymers or nanomaterials.
Biological Studies: The compound can be used in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 4-(4-tert-butylbenzenesulfonyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can act as a bioisostere for amide or ester functionalities, allowing the compound to mimic or inhibit biological processes. The tert-butylbenzenesulfonyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes.
Comparison with Similar Compounds
Similar compounds to 4-(4-tert-butylbenzenesulfonyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine include:
4-tert-butylbenzenesulfonyl-1H-1,2,3-triazole: Lacks the methylphenyl group, which may affect its biological activity and solubility.
1-(4-methylphenyl)-1H-1,2,3-triazole: Lacks the tert-butylbenzenesulfonyl group, potentially reducing its stability and lipophilicity.
4-tert-butylbenzenesulfonyl-1H-1,2,3-triazol-5-amine: Lacks the methylphenyl group, which may influence its interaction with molecular targets.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
5-(4-tert-butylphenyl)sulfonyl-3-(4-methylphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-13-5-9-15(10-6-13)23-17(20)18(21-22-23)26(24,25)16-11-7-14(8-12-16)19(2,3)4/h5-12H,20H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEDVPVAFOTTAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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